molecular formula C8H4Cl2O4 B098235 3,6-Dichlorophthalic acid CAS No. 16110-99-9

3,6-Dichlorophthalic acid

Cat. No. B098235
CAS RN: 16110-99-9
M. Wt: 235.02 g/mol
InChI Key: FLKHCKPUJWBHCW-UHFFFAOYSA-N
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Description

3,6-Dichlorophthalic acid is a chemical compound with the CAS Number: 16110-99-9 . It has a molecular weight of 235.02 and its IUPAC name is 3,6-dichlorophthalic acid . It is a white to yellow solid and is stored at a temperature of +4C .


Synthesis Analysis

The synthesis of 3,6-Dichlorophthalic acid involves the chlorination of phthalic acid in water at 45° to 50° by admitting chlorine gas. The pH value is kept at approximately 5 by the addition of aqueous sodium hydroxide. After approximately 10 hours of reaction, a mixture containing approximately 63% 4,5-dichlorophthalic acid, 17% 3,4-dichlorophthalic acid, 9% 3,6-dichlorophthalic acid, 6% trichlorophthalic acid and 4% 4-chlorophthalic acid is obtained. The mixture is then heated under low vacuum to approximately 200° to yield the corresponding chlorophthalic acid anhydride.


Molecular Structure Analysis

The molecular structure of 3,6-Dichlorophthalic acid is represented by the linear formula C8H4Cl2O4 . The InChI code for the compound is 1S/C8H4Cl2O4/c9-3-1-2-4 (10)6 (8 (13)14)5 (3)7 (11)12/h1-2H, (H,11,12) (H,13,14) .


Physical And Chemical Properties Analysis

3,6-Dichlorophthalic acid is a white to yellow solid . It has a molecular weight of 235.02 and its storage temperature is +4C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Selective Hydrodechlorination : 3,6-Dichlorophthalic acid is produced from the hydrodechlorination of tetrachlorophthalic anhydride. This process involves using zinc dust and aqueous sodium hydroxide, indicating its role in synthetic organic chemistry (O'reilly, Derwin, & Lin, 1990).

  • Study of Hydrogen Bonding : The hydrogen bonding in acid salts of 3,6-dichlorophthalic acid has been studied through IR spectroscopy and X-ray structure analysis. This research contributes to the understanding of molecular interactions in halogen-substituted acids (Mattes & Dorau, 1986).

  • Reactivity with Nucleophiles : 3,6-Dichlorophthalic acid's reactivity towards nucleophiles like thiosemicarbazide and amines has been explored. This study is significant in the chemical industry for producing carboxylic acid derivatives (Abuelizz et al., 2022).

Polymer Science and Material Engineering

  • Polymer Synthesis : It's used in the synthesis of poly(isothianaphthene) derivatives. These polymers have potential applications in photovoltaic systems due to their light-harvesting properties and charge generation upon illumination (Połeć et al., 2003).

  • Hydrolysis Studies : Studies on the hydrolysis of 3,6-dichlorophthalic anhydride contribute to a better understanding of the chemical behavior of such compounds in different environmental conditions (Hawkins, 1975).

  • Formation of Cytotoxic Derivatives : It's involved in the formation of naphthalimide derivatives with cytotoxic activities. This indicates its potential application in developing therapeutic agents (Wang et al., 2014).

Environmental Applications

  • Pesticide Intermediate : 3,6-Dichlorophthalic acid serves as a key intermediate in the production of pesticides and herbicides like dicamba, showing its importance in agricultural chemistry (Xiao-y, 2015).

  • Treatment of Wastewater : It has applications in wastewater treatment processes, especially in treating wastewater rich in naphthalene derivatives, demonstrating its environmental significance (Zhu, Yang, & Wang, 1996).

Safety And Hazards

The safety data sheet for 3,6-Dichlorophthalic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . In case of skin contact, it is advised to take off contaminated clothing immediately and rinse skin with plenty of soap and water .

properties

IUPAC Name

3,6-dichlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKHCKPUJWBHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167066
Record name 3,6-Dichlorophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichlorophthalic acid

CAS RN

16110-99-9
Record name 3,6-Dichlorophthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dichlorophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared by modifications to the literature method of J. Het. Chem., 1995, 32, 907. Zinc dust (165 g, 2.52 mmol) was added portionwise (over 15 min) to a homogenous mixture of 20 (118 g, 0.437 mmol) and NaOH (120 g) in water (1200 mL) stirred at 90° C. (bath) under a nitrogen atmosphere. The resulting heterogeneous mixture was further stirred at 95-100° C. for 5 h, then cooled to room temperature and filtered through a bed of Celite. The filter and residue was washed with water (3×100 mL), and the combined filtrate was acidified with conc. HCl (250 mL) and extracted with EtOAc (2×300 mL). The combined EtOAc solution was dried (Na2SO4), filtered and evaporated under reduced pressure to give crude 3,6-dichlorophthalic acid (100 g). Toluene (1000 mL) was added to this solid, and the mixture was distilled until the distillate was clear (after about 600 mL had been collected). The hot concentrate was gravity-filtered, and the residue was washed with hot toluene (3×50 mL). The combined filtrate was seeded and chilled to give 3,6-dichlorophthalic anhydride (21) as a colourless solid (67.0 g, 72%), m.p. 187-190° C. (lit. m.p. 188-191° C.). 1H NMR identical to literature.
Name
Quantity
118 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
165 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
LB Fertel, NJ O'Reilly… - The Journal of Organic …, 1993 - ACS Publications
Chlorinated phthalic acids are useful intermediates in the synthesis of a number of valuable compounds. 2 While these deceivingly simple looking materials have been prepared by …
Number of citations: 17 pubs.acs.org
NG Palaskar, DV Jahagirdar, DD Khanolkar - Journal of Inorganic and …, 1976 - Elsevier
… acid and 3:6-dichlorophthalic acid deviate considerably from … corresponding to the 3:6-dichlorophthalic acid complex was … UO22÷complex of 3:6-dichlorophthalic acid is relatively more …
Number of citations: 5 www.sciencedirect.com
KK Gnanasekaran, M Rivera… - Organic preparations and …, 2018 - Taylor & Francis
A recent synthesis in our drug discovery program required access to 4, 7-diaminoisoindoline-1, 3-dione (1, also 3, 6-diaminophthalimide) in 250–500 mg quantities. This compound has …
Number of citations: 1 www.tandfonline.com
R Breslow, J Napierski, AH Schmidt - Journal of the American …, 1972 - ACS Publications
F; Y= H amalgam in aqueous acetic acid. This was converted to 3-chloro-c/sl, 2-dihydrophthalic anhydride (VII), mp 65-67, in 70% yield by treatment with acetic anhydride. The sublimed …
Number of citations: 67 pubs.acs.org
GJ Marriott, R Robinson - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… Graves and Adams started from 3 : 6-dimethoxyphthalic acid and we sought to utilise the more readily accessible 3 : 6-dichlorophthalic acid. The condensation of 3 : 6-dichlorophthalic …
Number of citations: 0 pubs.rsc.org
G Kodama - Journal of the American Chemical Society, 1972 - ACS Publications
F; Y= H amalgam in aqueous acetic acid. This was converted to 3-chloro-c/sl, 2-dihydrophthalic anhydride (VII), mp 65-67, in 70% yield by treatment with acetic anhydride. The sublimed …
Number of citations: 6 pubs.acs.org
HH Lee, WA Denny - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
A large-scale synthesis of the bis-bioreductive drug 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N) has been developed. This six-step …
Number of citations: 13 pubs.rsc.org
MN Greco, CR Rasmussen - The Journal of Organic Chemistry, 1992 - ACS Publications
The [4+ 2] cycloaddition strategy has found wide ap-plication for six-membered-ring construction in complex systems. Since o-quinodimethanes are highly reactive diene components, …
Number of citations: 13 pubs.acs.org
HDK Drew, FH Pearman - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… It is notable that, parallel with these results, 3 : 6-dichlorophthalic acid forms its anhydride with unusual ease, whereas the 4 : 5-dichloro-acid does so reluctantly. So also 4 : 5-…
Number of citations: 40 pubs.rsc.org
D Harrop, RV Norris, C Weizmann - Journal of the Chemical Society …, 1909 - pubs.rsc.org
… The 3 : 6-dichlorophthalic acid employed in this research was obtained by crystallising technical dichlorophthalic acid from glacial acetic acid repeatedly until a product was obtained …
Number of citations: 5 pubs.rsc.org

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